4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid
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Overview
Description
4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid is a complex organic compound with the molecular formula C13H10N4O5S and a molecular weight of 334.31 g/mol . This compound is characterized by the presence of a benzotriazole moiety, which is known for its versatile reactivity and utility in various chemical processes .
Mechanism of Action
Mode of Action
It is known that benzotriazole derivatives can act as weak acids or bases and bind to other species, utilizing the lone pair electrons . This property might be involved in the interaction of 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Preparation Methods
The synthesis of 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid typically involves the reaction of 1-hydroxy-1H-1,2,3-benzotriazole with sulfonyl chloride derivatives under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid can be compared with other benzotriazole derivatives, such as:
1H-1,2,3-benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor and in organic synthesis.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with similar structural features but different reactivity and applications.
1-hydroxybenzotriazole: Commonly used in peptide synthesis to suppress racemization and improve coupling efficiency.
Each of these compounds has unique properties and applications, with this compound standing out due to its specific reactivity and versatility in various chemical and biological contexts .
Properties
IUPAC Name |
4-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5S/c18-13(19)8-1-3-9(4-2-8)15-23(21,22)10-5-6-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOCZHDAORZBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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